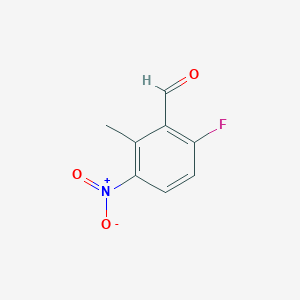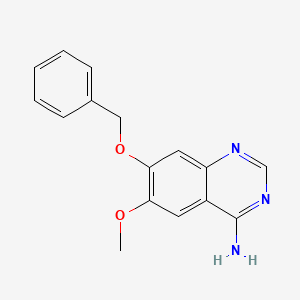
4-Amino-7-benzyloxy-6-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-7-benzyloxy-6-methoxyquinazoline” is a chemical compound with the CAS number 320367-02-0 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, one method involves heating a mixture of this compound and trifluoroacetic acid to reflux for 1 hour .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For example, it can react with trifluoroacetic acid under reflux conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are important for its function. For example, its molecular weight is 281.31 .
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The compound has been synthesized through various multi-step processes. For instance, one synthesis involved five steps including substitution, nitration, reduction, cyclization, and chlorination, starting from methyl 4-hydroxy-3-methoxybenzoate. The structure was confirmed using NMR and MS spectrum techniques, with a total yield of 29.2% (Wang et al., 2015).
Characterization of Derivatives : Characterization of various derivatives, including 7-(3-(o-tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine and others, was performed using IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan et al., 2013).
Biological and Medicinal Applications
Antitumor Activity : Some quinazoline derivatives, including those synthesized from 4-aminoquinazoline, have shown antitumor activity in vitro. For example, the antiproliferation activity of one such compound against Bcap-37 cells was 83.4% (Gui-ping, 2012).
Antifungal and Antimicrobial Activities : Novel quinazolin-4(3H)-one derivatives displayed significant antifungal activities. The synthesized compounds were evaluated for their biological effects, showing promising results (El-Hashash et al., 2015). Additionally, new 1,2,4-triazole derivatives, synthesized from reactions involving 4-aminoquinazoline, showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
PET Imaging Agents for Tumor Detection : Novel (18)F-labeled 4-aminoquinazoline derivatives were synthesized and evaluated as potential PET imaging agents for tumor detection. Biodistribution experiments indicated concentration accumulation in tumors and fast clearance from muscle and blood, suggesting their potential in tumor imaging (Chen et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Amino-7-benzyloxy-6-methoxyquinazoline is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others . EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4) .
Mode of Action
This compound: interacts with its target EGFR by inhibiting its phosphorylation . This inhibition suppresses the growth of tumor cells . The compound’s interaction with EGFR leads to changes in the cell signaling pathway, affecting cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those downstream of EGFR. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . By inhibiting EGFR, this compound disrupts these pathways, leading to inhibited cell growth and proliferation .
Result of Action
The result of This compound ’s action is the inhibition of tumor cell growth. By selectively inhibiting EGFR phosphorylation, the compound disrupts key cell signaling pathways, leading to inhibited cell proliferation and survival . This makes this compound a potential candidate for antitumor activity .
properties
IUPAC Name |
6-methoxy-7-phenylmethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLYLYWYYGACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)
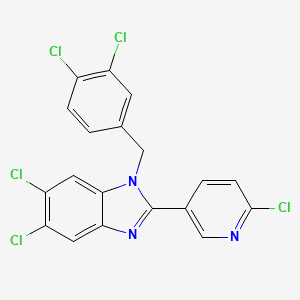
![1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2557367.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2557369.png)
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2557371.png)


![Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2557375.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557376.png)
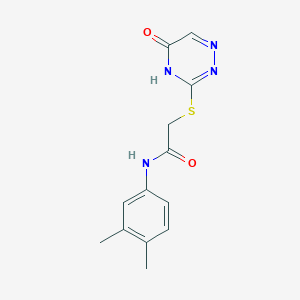
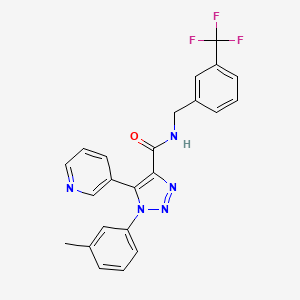
![ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2557382.png)
